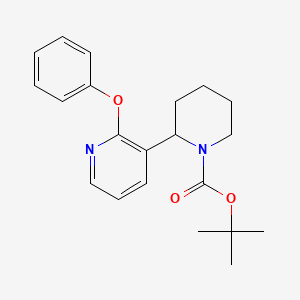

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15880035

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N2O3 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C21H26N2O3/c1-21(2,3)26-20(24)23-15-8-7-13-18(23)17-12-9-14-22-19(17)25-16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3 |

| Standard InChI Key | HSLYOZHPFPQYJN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |

Introduction

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential pharmacological properties, including analgesic and anti-inflammatory effects. The compound features a tert-butyl group, a piperidine ring, and a phenoxypyridine moiety, which contribute to its potential utility in pharmaceutical applications.

Synthesis and Chemical Reactions

The synthesis of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as an intermediate. The reaction conditions often involve microwave-assisted synthesis or traditional heating methods to facilitate the formation of the desired product.

Synthesis Steps

-

Preparation of Intermediate: Synthesis of the boronate ester intermediate.

-

Cross-Coupling Reaction: Use of a palladium catalyst for the Suzuki-Miyaura cross-coupling reaction.

-

Purification: Final purification steps to isolate the compound.

Mechanism of Action and Biological Activity

The mechanism of action for tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is primarily linked to its interaction with biological targets in medicinal chemistry. It may act on specific receptors or enzymes relevant to pain modulation or inflammation pathways. Studies indicate that modifications in the piperidine structure can significantly influence its binding affinity and biological activity, making it a valuable scaffold for drug development.

Biological Activity Table

| Biological Activity | Potential Application |

|---|---|

| Analgesic Effects | Pain Management |

| Anti-inflammatory Effects | Inflammation Reduction |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume